

N-Nitrosodiethylamine (NDEA): A Comprehensive Toxicological Profile

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Compound of Interest		
Compound Name:	N-Nitrosodiethylamine	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent, well-characterized genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Its widespread presence in the environment, including in certain foods, tobacco smoke, and as a contaminant in some pharmaceuticals, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicology of NDEA, with a focus on its chemical properties, metabolic activation, mechanisms of toxicity, carcinogenicity, and genotoxicity. Detailed experimental protocols for key toxicological assays and visual representations of critical pathways are included to support researchers and drug development professionals in their risk assessment and mitigation efforts.

Chemical and Physical Properties

NDEA is a light-sensitive, volatile, clear yellow oil with an amine or aromatic odor. It is soluble in water, lipids, and other organic solvents. When heated to decomposition, it emits toxic fumes of nitrogen oxides.



Property	Value	Reference
Chemical Formula	C4H10N2O	
Molecular Weight	102.14 g/mol	•
CAS Number	55-18-5	
Boiling Point	175-177 °C (351 °F)	
Melting Point	< 25 °C	
Specific Gravity	0.9422 at 20°C/4°C	
Vapor Pressure	5.7 mmHg at 25°C (77°F)	_
Flash Point	63 °C (145 °F)	_
Water Solubility	≥ 100 mg/mL at 21°C (70°F)	-

Metabolism and Mechanism of Toxicity

The toxicity of NDEA is intrinsically linked to its metabolic activation, primarily in the liver. This process is crucial for its carcinogenic and mutagenic effects.

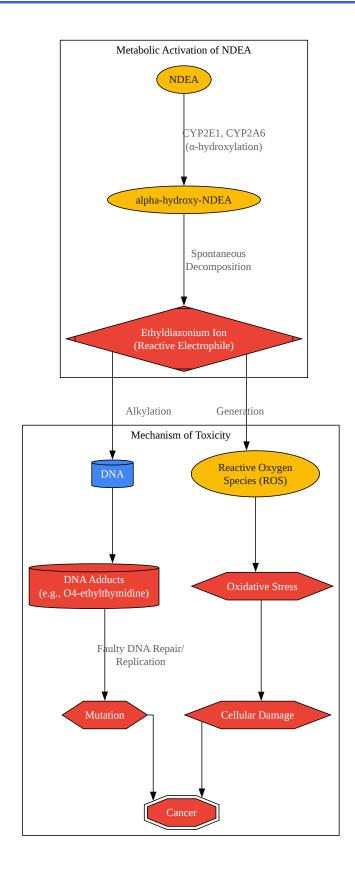
Metabolic Activation

NDEA itself is not the ultimate carcinogen. It requires bioactivation by the cytochrome P450 (CYP) family of enzymes. The principal enzymes involved in the metabolic activation of NDEA are CYP2E1 and CYP2A6.

The metabolic process begins with the α -hydroxylation of one of the ethyl groups of NDEA. This enzymatic reaction forms an unstable intermediate, α -hydroxy-**N-nitrosodiethylamine**. This intermediate spontaneously decomposes to yield acetaldehyde and a highly reactive ethyldiazonium ion (CH3CH2N2+).

A minor metabolic pathway involves β -hydroxylation, which results in the formation of a hydroxyethyldiazonium ion that can lead to hydroxyethylation of DNA.





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Metabolic activation and toxicity pathway of NDEA.



DNA Adduct Formation

The ethyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases. This covalent binding forms DNA adducts, which are considered the primary initiating event in NDEA-induced carcinogenesis. Key pro-mutagenic DNA adducts formed by NDEA include O4-ethylthymidine and O6-ethylguanine. If these adducts are not repaired by cellular DNA repair mechanisms before DNA replication, they can lead to mispairing of bases and result in permanent mutations, such as G:C to A:T transitions.

Oxidative Stress

The metabolism of NDEA also leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This imbalance between the production of ROS and the cell's antioxidant defense capacity can lead to cellular damage. ROS can damage lipids (lipid peroxidation), proteins, and DNA, further contributing to the cytotoxicity and carcinogenicity of NDEA. The liver and kidneys are particularly susceptible to NDEA-induced oxidative stress.

Toxicological Data Acute Toxicity

The acute toxicity of NDEA varies by species and route of administration.

Species	Route of Administration	LD50 (mg/kg body weight)
Rat	Oral	200 - 280
Mouse	Oral	200
Rat	Intraperitoneal	100 - 200

Carcinogenicity

NDEA is a potent multi-species and multi-organ carcinogen. It has been shown to induce tumors in various animal models, with the liver being the primary target organ.



Species/Strain	Route of Administration	Dosing Regimen	Primary Target Organ(s)	Tumor Type
Wistar Rat	Intraperitoneal	200 mg/kg (single dose)	Liver	Hepatocellular Carcinoma
Syrian Golden Hamster	Intratracheal	1.5 mg and 7.5 mg (total dose over 15 weeks)	Respiratory Tract	Papillomas, Carcinomas

Genotoxicity

NDEA is a well-established genotoxic agent. Its genotoxicity is a direct consequence of its metabolic activation to a DNA-reactive species.

Assay	System	Result
Ames Test (Bacterial Reverse Mutation Assay)	Salmonella typhimurium (with metabolic activation)	Positive
In vivo Micronucleus Test	Rodent bone marrow	Positive
In vivo Comet Assay	Rodent liver	Positive
Transgenic Rodent (TGR) Mutation Assay	Big Blue® mice liver	Positive

Target Organ Toxicity

The primary target organs for NDEA toxicity are the liver and, to a lesser extent, the kidneys.

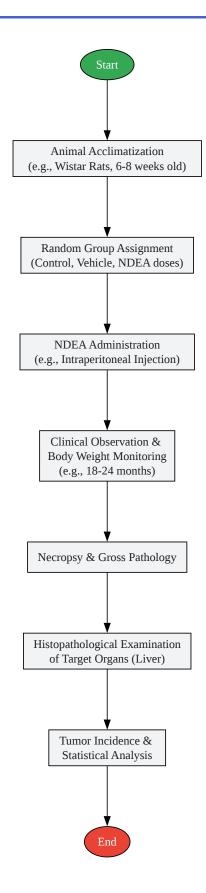
- Hepatotoxicity: NDEA induces severe liver damage, including necrosis, fibrosis, and cirrhosis, which can progress to hepatocellular carcinoma. The liver's high concentration of CYP enzymes makes it the principal site of NDEA metabolic activation and subsequent toxicity.
- Nephrotoxicity: The kidneys can also be affected by NDEA, with evidence of oxidative stress and alterations in kidney function.



Experimental ProtocolsIn Vivo Carcinogenicity Bioassay in Rats

This protocol provides a general framework for assessing the carcinogenic potential of NDEA in a rodent model.





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Workflow for an in vivo carcinogenicity bioassay.



• 1. Animal Selection and Acclimatization:

- Species: Wistar rats (or other appropriate rodent strain).
- Age: 6-8 weeks at the start of the study.
- Acclimatization: Animals are housed in a controlled environment for at least one week prior to the start of the experiment to adapt to laboratory conditions.

2. Group Assignment:

- Animals are randomly assigned to different groups (e.g., n=50 per sex per group).
- Groups typically include a negative control (no treatment), a vehicle control (e.g., saline),
 and at least two to three dose levels of NDEA.

3. NDEA Administration:

- Route: Intraperitoneal (i.p.) injection is a common route for NDEA administration in liver carcinogenesis models.
- Dosing Regimen: A single high dose (e.g., 200 mg/kg) or repeated lower doses can be used to induce tumor formation.

4. Observation Period:

- Duration: The observation period is typically long-term, ranging from 18 to 24 months.
- Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

5. Necropsy and Histopathology:

- At the end of the study, all animals are euthanized.
- A complete necropsy is performed, and all organs, with a particular focus on the liver, are examined for gross lesions.



- Tissues are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination to identify and classify tumors.
- 6. Data Analysis:
 - The incidence and multiplicity of tumors in the NDEA-treated groups are compared to the control groups using appropriate statistical methods.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

- 1. Materials:
 - Salmonella typhimurium strains (e.g., TA100, TA1535) which are histidine auxotrophs.
 - N-Nitrosodiethylamine (test substance).
 - S9 fraction: A liver homogenate from induced rodents (e.g., hamster or rat) that contains metabolic enzymes (including CYPs).
 - Cofactors for the S9 mix (e.g., NADP, glucose-6-phosphate).
 - Minimal glucose agar plates (deficient in histidine).
- 2. Procedure:
 - The tester strains are incubated with various concentrations of NDEA in the presence of the S9 mix.
 - A control group without NDEA and a positive control with a known mutagen are also included.
 - The mixture is plated on minimal glucose agar plates.
 - The plates are incubated at 37°C for 48-72 hours.
- 3. Interpretation:



- If NDEA is mutagenic, it will cause a reverse mutation in the Salmonella strains, allowing them to synthesize their own histidine and grow on the minimal agar plates.
- A significant increase in the number of revertant colonies in the NDEA-treated plates compared to the control plates indicates a positive mutagenic response.

Conclusion

N-Nitrosodiethylamine is a potent genotoxic carcinogen, with its toxicity primarily mediated through metabolic activation in the liver. The resulting formation of DNA adducts and induction of oxidative stress are key initiating events in its carcinogenic process. The comprehensive toxicological data presented in this guide, including quantitative toxicity values and detailed experimental protocols, provide a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the toxicological profile of NDEA is essential for conducting accurate risk assessments and implementing strategies to mitigate human exposure to this hazardous compound.

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